Home > Products > Screening Compounds P70404 > 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone
3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone -

3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-5991856
CAS Number:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4(3H)-quinazolinones belong to a significant class of nitrogen-containing heterocyclic compounds. [] They are characterized by a bicyclic structure containing a benzene ring fused with a pyrimidinone ring. [] These compounds have garnered significant interest in scientific research due to their diverse biological activities and potential applications in various fields. []

Synthesis Analysis
  • Condensation of anthranilic acid derivatives: Anthranilic acid or its derivatives can be condensed with various reagents, such as acetic anhydride, chloro-acyl chlorides, or orthoesters, to yield the desired 4(3H)-quinazolinone core. [, , ]
  • Reaction with benzoxazinones: Benzoxazinone intermediates, obtained by cyclizing anthranilic acid derivatives, can react with various nucleophiles, such as hydrazine hydrate or amines, to afford substituted 4(3H)-quinazolinones. [, , ]
Molecular Structure Analysis

4(3H)-quinazolinones are characterized by a planar bicyclic structure. [] Substitutions at various positions on the quinazolinone ring can significantly influence their biological activity. [] Researchers often utilize techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the three-dimensional structure and conformation of these compounds and investigate their structure-activity relationships. [, , , ]

Mechanism of Action
  • Inhibition of enzymes: 4(3H)-quinazolinones have been reported to inhibit various enzymes, including dihydrofolate reductase, tyrosine kinase, and poly(ADP-ribose) polymerase-1 (PARP-1). [, , ] This inhibition often involves the interaction of the quinazolinone moiety with the active site of the target enzyme.
  • Interaction with DNA: Some 4(3H)-quinazolinone derivatives have shown the ability to interact with DNA, potentially interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by the nature and position of substituents on the quinazolinone ring. These properties can impact their solubility, stability, and biological activity. [, , , ]

Applications
  • Anticancer agents: Many 4(3H)-quinazolinones have demonstrated potent antitumor activity against various cancer cell lines. [, , , , , ] These compounds often target specific proteins involved in cancer cell growth and proliferation.
  • Antimicrobial agents: Several 4(3H)-quinazolinones exhibit antibacterial and antifungal activities. [, , , , ] These compounds can inhibit bacterial or fungal growth by targeting essential cellular processes.
  • Antiviral agents: Certain derivatives have shown antiviral activity against viruses like influenza A and tobacco mosaic virus. [, ] These compounds might interfere with viral replication or inhibit viral enzymes.
  • CNS depressants: Some 4(3H)-quinazolinones exhibit CNS depressant activity, making them potential candidates for developing anxiolytics, sedatives, and muscle relaxants. [, , ]

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

Compound Description: This group represents a series of 16 derivatives, all structurally related to the quinazolinone scaffold. Three specific compounds, SD-05 (3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one), SD-06 (2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one), and SD-10 (3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one) exhibited significant antianxiety activity in mice models. []

Relevance: These compounds share the core quinazolinone structure with 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, differing primarily in the substituents at the 2 and 3 positions. These structural variations highlight the versatility of the quinazolinone scaffold for developing compounds with diverse biological activities. []

7-Bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone

Compound Description: This organic compound, derived from marine dye, exhibits water solubility and forms crystals suitable for single-crystal X-ray diffraction analysis. It also demonstrates non-linear optical (NLO) activity. []

Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone. The presence of halogens (bromine and chlorine) and a complex substituent at the 3-position highlights the structural diversity possible within the quinazolinone class and its potential for exploring various physical and biological properties. []

4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g)

Compound Description: This compound showed potent soluble epoxide hydrolase (sEH) inhibitory activity (IC50 = 0.5 nM) making it a promising candidate for developing drugs to treat hypertension, insulin resistance, and inflammation. []

Relevance: This compound shares the core quinazolinone structure with 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone. The presence of a benzamide substituent at the 2-position, compared to the 3-chloro-4-methylphenyl group in the target compound, demonstrates how modifications to the quinazolinone scaffold can influence its biological activity and target specificity. []

2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones

Compound Description: This series of compounds was investigated for their in vitro antitumor activity. Two compounds, N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19), displayed potent antitumor properties comparable to standard drugs like 5-fluorouracil, gefitinib, and erlotinib. []

Relevance: This series of compounds, although possessing a 3,4,5-trimethoxybenzyl substituent at the 3-position instead of the 3-chloro-4-methylphenyl group found in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, highlights the potential of modifying the 2-position of the quinazolinone scaffold with mercapto and various other substituents to achieve potent antitumor activity. []

FR247304 (5-chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

Compound Description: This novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor exhibits neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, suggesting potential therapeutic applications for stroke and neurodegenerative diseases. []

Relevance: Sharing the core 4(3H)-quinazolinone structure with 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, this compound showcases how modifications at the 2- and 5-positions with a chlorine atom and a complex pyridinylpropyl group, respectively, can lead to potent PARP-1 inhibitory activity and neuroprotective properties. []

2-methyl-4(3H)-quinazolinones with thiazolyl substituents

Compound Description: This series of eight new compounds (8a-8d, 9c, 9d, 10c, 10d) contains one or two chlorine atoms in the benzene ring and various thiazolyl substituents (5-methyl-1,3-thiazol-2-yl, 4-methyl-1,3-thiazol-2-yl, and 5-ethyl-1,3,4-thiadiazol-2-yl) at position 3 of the quinazolinone ring. While their biological activity hasn't been tested in this study, they are expected to be biologically active due to their structural similarity to known bioactive compounds. []

Relevance: These compounds, while having a methyl group at the 2-position instead of the 3-chloro-4-methylphenyl group in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, demonstrate the possibility of introducing various substituents, including chlorine atoms and different thiazolyl groups, to the quinazolinone scaffold to explore potential biological activity. []

3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives

Compound Description: This series of compounds was designed and synthesized to explore their antineoplastic activity. Several compounds showed promising activity against various human cancer cell lines (Raji, K-562, and U937) with IC50 values ranging from 16-30 μM. []

Relevance: Though these compounds have a different substituent at the 3-position compared to 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, they highlight the significance of the quinazolinone core as a scaffold for developing anticancer agents and demonstrate the potential of incorporating isoxazole moieties for enhancing activity. []

(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (73)

Compound Description: This compound demonstrated synergistic antibacterial activity with piperacillin-tazobactam (TZP) against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo, suggesting a potential strategy to combat MRSA infections. []

Relevance: Although this compound lacks the 3-chloro-4-methylphenyl group present in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, it exemplifies the potential of modifying the 2-position of the quinazolinone scaffold with styryl and carboxyl groups to achieve synergistic antibacterial effects, particularly against MRSA. []

2-(3-(3-(1-piperidinylmethyl)-phenoxy)propylamino)-4 (3H)-quinazolinone (NO-794)

Compound Description: This compound acts as a potent and selective histamine H2-receptor antagonist. It effectively inhibits gastric acid secretion in rats, suggesting its potential use in treating peptic ulcers. []

Relevance: Despite lacking the 3-substitution found in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, this compound demonstrates that incorporating a piperidinylmethylphenoxypropylamino group at the 2-position of the quinazolinone ring can lead to potent and selective histamine H2-receptor antagonism, highlighting the versatility of the quinazolinone scaffold for targeting diverse biological pathways. []

2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds

Compound Description: This group includes ten new compounds (8–11, 13, 17, and 20–23) containing chlorine and/or bromine substituents on the benzene ring and various thiadiazolyl groups at the 3-position. These compounds were synthesized for their potential antiviral and anticancer activity. []

Relevance: Despite the presence of a methyl group at the 2-position instead of the 3-chloro-4-methylphenyl group in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, these compounds highlight the potential of introducing halogens and thiadiazolyl substituents to the quinazolinone core for exploring antiviral and anticancer activities. []

3-benzyl-substituted-4(3H)-quinazolinones

Compound Description: This series of novel compounds was designed, synthesized and evaluated for their in vitro antitumor activity. Three compounds, 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, and 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide, exhibited significant broad-spectrum antitumor activity. []

Relevance: While these compounds bear a benzyl substituent at the 3-position instead of the 3-chloro-4-methylphenyl group found in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, they demonstrate the potential of modifying the 2-position of the quinazolinone scaffold with various substituents, including thioacetamide and thiopropanamide derivatives, to generate compounds with potent antitumor activity. []

3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives

Compound Description: This series of novel compounds was designed and synthesized for their potential antiviral activity. Notably, compounds A5, A12, A25, and A27 exhibited promising antiviral activities against tobacco mosaic virus (TMV) in vivo, surpassing the efficacy of the commercial antiviral agent ningnanmycin. []

Relevance: These compounds, despite lacking a substituent at the 2-position and featuring a distinct 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl) group compared to 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, highlight the potential of utilizing the 4(3H)-quinazolinone core as a scaffold for developing antiviral agents and demonstrate the significance of incorporating a 1,4-pentadien-3-one moiety for enhancing antiviral activity against TMV. []

2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives

Compound Description: This novel series of compounds (4a-e-8a-d) was synthesized and evaluated for anticonvulsant activity. Compounds 4c, 4b, and 4d demonstrated the highest binding affinity to the GABA-A receptor in molecular modeling studies and exhibited significant anticonvulsant activity in mice models with relatively low neurotoxicity, suggesting their potential as therapeutic agents for epilepsy. []

Relevance: Although these compounds feature an allyl group at the 3-position instead of the 3-chloro-4-methylphenyl group in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, they highlight the potential of exploring various substituents at the 2-position of the quinazolinone scaffold for developing compounds with anticonvulsant activity. []

2-pyridinyl-4(3H)-quinazolinones

Compound Description: This series of compounds represents a new scaffold for designing potent anti-influenza A virus compounds. They exhibited potent antiviral activity with IC50 values ranging from 51.6 to 93.0 μM, surpassing the efficacy of the currently marketed drug ribavirin. Mechanistic studies indicated that these compounds act by inhibiting viral neuraminidase and cellular NF-κB signaling pathways. []

Relevance: Despite lacking the 3-chloro-4-methylphenyl group present in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, these compounds demonstrate the potential of modifying the 2-position of the quinazolinone scaffold with a pyridinyl group for achieving potent anti-influenza A virus activity. This highlights the versatility of the quinazolinone core for targeting various biological pathways related to viral infections. []

1-substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) isothioureas (TTS01 – TTS10)

Compound Description: This series of compounds was synthesized and evaluated for antibacterial, antitubercular, and anti-HIV activities. Among them, compounds 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl) isothiourea (TTS09) and 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino)-1-(4-nitrophenyl) isothiourea (TTS06) exhibited the most potent antibacterial activity. Compounds TTS06 and TTS09 also displayed promising antitubercular and anti-HIV activities. []

Relevance: Although structurally distinct from 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, particularly with the presence of a thiosemicarbazide group at the 2nd position and a 4-methylphenyl group at the 3rd position of the condensed pyrimidine nucleus, these compounds emphasize the potential of exploring modifications around the quinazolinone core for generating derivatives with diverse biological activities, including antibacterial, antitubercular, and anti-HIV properties. []

6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone

Compound Description: This series of quinazolinone-thiazole hybrids was synthesized and evaluated for their cytotoxic effects against MCF-7, HT-29, and PC-3 cancer cell lines. Notably, compounds k5 and k6 exhibited the most potent cytotoxic activities against the PC3 cell line, while k6 and C demonstrated the highest activity against MCF7. Additionally, k6 showed promising cytotoxicity against the HT-29 cell line. []

Relevance: These compounds, although structurally distinct from 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone with the incorporation of a thiazole ring and a nitro group at the 6-position, highlight the significance of combining the quinazolinone core with other heterocyclic moieties like thiazole to develop novel cytotoxic agents with potential anticancer applications. []

Diphenyl (aryl) (4-oxo-quinazolin-4(3H)-ylamino) methyl phosphonates (1-4)

Compound Description: This novel series of α-aminophosphonate compounds, incorporating a 3-amino-4(3H) quinazolinone moiety, was synthesized and evaluated for its anticancer and antimicrobial properties. These compounds exhibited significant antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as fungi, at low concentrations (2.5-10 mg/mL). Furthermore, they demonstrated promising cytotoxicity against the liver carcinoma cell line (HepG2). []

Relevance: Although structurally different from 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone with the inclusion of an α-aminophosphonate moiety at the 3-position, these compounds exemplify the potential of modifying the quinazolinone core with diverse substituents, such as phosphonate groups, to generate novel derivatives with potent anticancer and antimicrobial activities. []

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427)

Compound Description: This compound exhibits potent antiallergic activity, as demonstrated by its effectiveness in the rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests. It exists in equilibrium with its ionized formamido counterpart, 2-(formylamino)-N-1H-tetrazol-5-ylbenzamide (10), in aqueous buffer systems. Structure-activity relationship studies revealed that an accessible electrophilic center and an acidic functionality are crucial for its antiallergic activity. []

Relevance: Despite lacking the 3-substitution found in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone and featuring a 1H-tetrazol-5-yl group at the 3-position, this compound highlights the significance of the quinazolinone core for developing antiallergic agents. It also demonstrates the potential of incorporating tetrazole moieties into the quinazolinone scaffold for enhancing antiallergic properties. []

2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives

Compound Description: This series of compounds represents fluorinated analogs of 2-methyl-3-aryl-4(3H)-quinazolinones, synthesized and evaluated for their central nervous system (CNS) activities. These fluorinated analogs generally exhibited more potent CNS depressant activities and lower toxicity compared to their parent compounds. Compounds 22, 24, and 31, which are 2-(fluoromethyl) analogs of methaqualone and 6-aminomethaqualone, showed particularly promising results. []

Relevance: While lacking the specific 3-(3-chloro-4-methylphenyl) substitution found in 3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone, these compounds demonstrate the impact of introducing a fluorine atom at the 2-position, replacing the methyl group, in the context of the quinazolinone scaffold. This modification led to enhanced CNS depressant activity and reduced toxicity, highlighting the potential of fluorine substitution for optimizing the pharmacological properties of quinazolinone-based compounds. []

Properties

Product Name

3-(3-chloro-4-methylphenyl)-4(3H)-quinazolinone

IUPAC Name

3-(3-chloro-4-methylphenyl)quinazolin-4-one

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-11(8-13(10)16)18-9-17-14-5-3-2-4-12(14)15(18)19/h2-9H,1H3

InChI Key

HZUQXWJPTIAZBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NC3=CC=CC=C3C2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.